9H-fluoren-9-yl 3-(diethylamino)propanoate

Spasmolytic Therapeutic Index Structure-Activity Relationship (SAR)

9H-fluoren-9-yl 3-(diethylamino)propanoate, historically known as Pavatrine, is a basic ester of fluorene-9-carboxylic acid. This compound belongs to a specific class of synthetic antispasmodics developed in the mid-20th century, characterized by a bridged polynuclear aromatic structure.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 4425-78-9
Cat. No. B13735320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-yl 3-(diethylamino)propanoate
CAS4425-78-9
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H23NO2/c1-3-21(4-2)14-13-19(22)23-20-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20/h5-12,20H,3-4,13-14H2,1-2H3
InChIKeyKDMXJWAQUFIBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why 9H-fluoren-9-yl 3-(diethylamino)propanoate (CAS 4425-78-9) is a Critical Comparator in Antispasmodic Research


9H-fluoren-9-yl 3-(diethylamino)propanoate, historically known as Pavatrine, is a basic ester of fluorene-9-carboxylic acid [1]. This compound belongs to a specific class of synthetic antispasmodics developed in the mid-20th century, characterized by a bridged polynuclear aromatic structure. Unlike simpler arylacetic acid esters, its fluorene core results in a distinct pharmacological profile, historically making it a tool for investigating structure-activity relationships in smooth muscle relaxants [2].

The Risk of Substituting 9H-fluoren-9-yl 3-(diethylamino)propanoate with Other Basic Esters


The spasmolytic activity and therapeutic window of basic esters of polynuclear carboxylic acids are highly sensitive to the specific polynuclear core [1]. A direct comparison reveals that the fluorene bridge in 9H-fluoren-9-yl 3-(diethylamino)propanoate is not interchangeable with other cores like xanthene or dihydroanthracene, as each imparts a unique balance of neurotropic and musculotropic activity [2]. A generic substitution without acknowledging these quantifiable differences in potency and therapeutic index risks selecting a compound with inferior efficacy or a narrower safety margin.

Quantitative Performance Benchmarks for 9H-fluoren-9-yl 3-(diethylamino)propanoate


Superior Therapeutic Index vs. Diphenylacetate Analog (Trasentin)

The introduction of a carbon-carbon bridge between the two phenyl rings of the basic ester, forming 9H-fluoren-9-yl 3-(diethylamino)propanoate, resulted in a marked increase in spasmolytic activity without a corresponding increase in toxicity. It was found to be approximately 6 times as effective as the corresponding non-bridged ester, diethylaminoethyl diphenylacetate (Trasentin), achieving the highest therapeutic index in its series [1].

Spasmolytic Therapeutic Index Structure-Activity Relationship (SAR)

Broad-Spectrum Spasmolytic Potency Relative to Atropine

The spasmolytic potency of 9H-fluoren-9-yl 3-(diethylamino)propanoate is highly context-dependent but demonstrates a clear differentiation from atropine. In isolated small intestine assays, its potency ranged from one-seventh to 20 times that of atropine, depending on the spasmogen (acetylcholine vs. histamine/barium) [1]. This indicates a distinct profile with stronger musculotropic relative to neurotropic activity compared to atropine.

Antispasmodic Atropine Musculotropic Action

Reduced Anti-Muscarinic Side-Effect Profile vs. Atropine

A key differentiator from atropine is the significantly reduced activity at certain muscarinic targets. Atropine was found to be 130 times stronger in antagonizing vascular acetylcholine, 5,000 times stronger in mydriatic action, and over 100 times stronger in antisialogogue action compared to 9H-fluoren-9-yl 3-(diethylamino)propanoate [1]. This indicates a substantially lower propensity for classic atropine-like anticholinergic side effects.

Anticholinergic Side Effects Selectivity

Acute Oral Toxicity Profile in Rodent Models

The compound's acute toxicity has been established, with an oral LD50 of 900 mg/kg in mice, classifying it as moderately toxic . Its toxicity profile is distinct from other historical antispasmodics; for instance, it was noted to be non-carcinogenic in long-term feeding studies, unlike some structurally related fluorenyl compounds which were carcinogenic [1].

Toxicology In Vivo Safety Profile

High-Value Application Scenarios for Procuring 9H-fluoren-9-yl 3-(diethylamino)propanoate


Pharmacological Tool for Differentiating Neurotropic vs. Musculotropic Spasmolysis

Due to its unique potency spectrum, which varies from 0.14x to 20x the potency of atropine depending on the spasmogen [1], this compound is an ideal reference agent for experimental setups designed to isolate musculotropic smooth muscle relaxation mechanisms from neurotropic, acetylcholine-mediated pathways.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Polynuclear Antispasmodics

As the compound that bridges the structural gap between simple diphenylacetate esters and more complex polynuclear esters, and with a documented 6-fold improvement in therapeutic index [2], it serves as a critical benchmark in SAR programs aimed at optimizing the efficacy and safety of new spasmolytic agents.

Negative Control for Anticholinergic Side Effects in In Vivo Models

With atropine being 5,000 times more potent in mydriatic assays and over 100 times more potent in antisialogogue assays [1], this compound is a validated negative control for studies where separating smooth muscle relaxation from undesirable antimuscarinic side effects is critical.

Non-Carcinogenic Fluorenyl Control in Toxicology Studies

Given that many structural analogs of fluorene are established carcinogens, this compound's documented non-carcinogenicity [3] makes it a safer alternative and a sought-after control for long-term toxicological comparisons within the fluorenyl chemical class.

Quote Request

Request a Quote for 9H-fluoren-9-yl 3-(diethylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.